N-(3-chlorophenyl)-2-phenylbutanamide
Description
N-(3-Chlorophenyl)-2-phenylbutanamide is a substituted amide characterized by a butanamide backbone with a 3-chlorophenyl group attached to the nitrogen and a 2-phenyl substituent on the β-carbon of the butanamide chain (Fig. 1). The 3-chlorophenyl moiety is a critical structural feature, influencing electronic properties (e.g., electron-withdrawing effects) and molecular interactions with biological targets .
Properties
Molecular Formula |
C16H16ClNO |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C16H16ClNO/c1-2-15(12-7-4-3-5-8-12)16(19)18-14-10-6-9-13(17)11-14/h3-11,15H,2H2,1H3,(H,18,19) |
InChI Key |
NQFDVXRSWKQTFQ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Chlorine Substitution Patterns
N-(2-Chlorophenyl)-2-Phenylbutanamide (CAS: 346727-17-1)
- Structure : Differs in the position of the chlorine atom (2-chloro vs. 3-chloro on the phenyl ring).
- Molecular Weight: 273.76 g/mol (C₁₆H₁₆ClNO).
- Electronic effects differ due to proximity of the chlorine to the amide group, influencing dipole interactions and solubility .
N-(4-Chlorophenyl)-2-Phenylbutanamide
- Structure : Chlorine at the para position (4-chloro).
- Implications: Para-substitution often enhances metabolic stability due to reduced susceptibility to oxidative degradation compared to ortho/meta positions. No direct data provided in the evidence, but inferred from trends in aromatic substitution chemistry .
Substituent Variants: Functional Group Modifications
N-(3-Methylphenyl)-2-Phenylbutanamide (CAS: 349088-59-1)
- Structure : Replaces chlorine with a methyl group at the 3-position.
- Molecular Weight: 253.34 g/mol (C₁₇H₁₉NO).
- Lacks the electron-withdrawing effect of chlorine, which may reduce hydrogen-bonding capacity with polar targets .
2-Amino-N-(2-Chlorophenyl)-3-Methylbutanamide (CAS: Unspecified)
- Structure: Features an amino group on the β-carbon and a methyl group on the γ-carbon.
- Molecular Weight : 226.70 g/mol (C₁₁H₁₅ClN₂O).
- Structural complexity may confer selectivity for specific enzymes or receptors .
Pharmacologically Active Analogs
N-(3-Chlorophenyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide
- Structure : Replaces the 2-phenyl group with a 6-methoxynaphthalen-2-yl moiety.
- Exhibited superior softness energy (a reactivity descriptor) compared to aspirin, suggesting higher binding affinity .
2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide
Data Tables
Table 1: Structural and Molecular Comparison
Key Research Insights
- Electronic Effects : The 3-chlorophenyl group’s electron-withdrawing nature enhances hydrogen-bond acceptor capacity, critical for interactions with proteolytic enzymes or inflammatory mediators .
- Steric vs. Electronic Trade-offs : Positional isomers (e.g., 2-Cl vs. 3-Cl) balance steric accessibility and electronic effects, influencing target selectivity .
- Biological Activity : Structural complexity (e.g., benzofuran-oxadiazole hybrids) correlates with enhanced antimicrobial and anti-inflammatory efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
